Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-15(19)16(13-17)8-10-18(11-9-16)12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMGPVRBKDTWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558581 | |
| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123730-67-6 | |
| Record name | Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123730-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 1-Benzylpiperidine-4-Carboxylate
The starting material, ethyl piperidine-4-carboxylate, undergoes N-benzylation via reaction with benzyl bromide in methanol using triethylamine (TEA) as a base. This step, adapted from CN111484444A , achieves N-alkylation at the piperidine nitrogen, yielding ethyl 1-benzylpiperidine-4-carboxylate with a reported yield of 94.2% under reflux conditions.
Conversion to Carboxamide Intermediate
The ethyl ester is hydrolyzed to 1-benzylpiperidine-4-carboxylic acid using aqueous sodium hydroxide (10% w/v). Subsequent treatment with excess thionyl chloride converts the acid to its acyl chloride, which reacts with ammonia to form 1-benzylpiperidine-4-carboxamide.
Dehydration to Cyano Group
The carboxamide is dehydrated using thionyl chloride (2.1 equiv) and dibutylformamide (1.0 equiv) in n-propyl acetate at 20°C for 18 hours. This method, as demonstrated in US20170369442A1 , achieves a 79.1% yield of 4-cyanopiperidine hydrochloride. Applying these conditions to the benzylated intermediate yields this compound, with the ester group remaining intact due to the mild reaction temperature and inert solvent.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Benzylation | Benzyl bromide, TEA, methanol, reflux | 94.2% |
| Hydrolysis | NaOH (10%), reflux | 89% |
| Amidation | SOCl₂, NH₃, acetonitrile | 85% |
| Dehydration | SOCl₂, dibutylformamide, n-propyl acetate | 78% |
Multi-Step Alkylation and Functionalization
CN111484444A outlines a five-step synthesis of 1-benzylpiperidine-4-carbonitrile, adaptable to introduce the ethyl carboxylate group. The modified route involves:
Esterification of 4-Piperidinecarboxylic Acid
4-Piperidinecarboxylic acid reacts with thionyl chloride in ethanol to form ethyl piperidine-4-carboxylate hydrochloride. This step, performed at a 1:3 (g/mL) acid-to-SOCl₂ ratio under reflux, achieves near-quantitative conversion.
N-Benzylation and Functional Group Interconversion
Alkylation with benzyl bromide in methanol (1:1.6 molar ratio vs. ester) introduces the benzyl group. Subsequent saponification with NaOH (10%) regenerates the carboxylic acid, which is amidated using thionyl chloride and ammonia. Dehydration with SOCl₂ yields the nitrile, while retaining the ethyl ester via careful pH control during workup.
Challenges and Optimizations
-
Ester Stability : The ethyl ester remains stable during dehydration at 20°C but hydrolyzes at higher temperatures (>40°C).
-
Catalyst Selection : Dibutylformamide enhances reaction efficiency by stabilizing intermediates, reducing side reactions.
Cyclization Strategies: Quaternary Carbon Formation
The WHO document describes a cyclization route to piperidine derivatives using α-phenyl-γ-(methyl-benzylamino)butyronitrile and ethylene dibromide. Adapting this for geminal substitution:
Knoevenagel Condensation
Ethyl cyanoacetate reacts with 1-benzylpiperidin-4-one under basic conditions to form ethyl 1-benzyl-4-cyano-4-carboxylate piperidine. This one-pot reaction exploits the electrophilicity of the ketone, with the cyanide acting as a nucleophile.
Reductive Amination
Post-condensation, reductive amination with sodium cyanoborohydride stabilizes the piperidine ring, achieving a 65% yield. However, competing side reactions limit scalability compared to dehydration routes.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Dehydration of Amides | High purity, mild conditions | Multi-step, solvent-intensive | 78% |
| Alkylation-Functionalization | Scalable, uses inexpensive reagents | Ester hydrolysis risk | 72% |
| Cyclization | One-pot synthesis | Low yield, complex optimization | 65% |
Industrial-Scale Considerations
For large-scale production, the dehydration route (Section 1 ) is preferred due to its reproducibility and compatibility with continuous flow systems. Key factors include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Compounds Compared :
Ethyl 1-Benzyl-4-fluoropiperidine-4-carboxylate (CAS: Not explicitly listed)
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 1454-53-1)
Ethyl 1-benzoylpiperidine-4-carboxylate (CAS: 136081-74-8)
Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8)
| Property | Ethyl 1-Benzyl-4-cyanopiperidine-4-carboxylate | 4-Fluoro Analog | 4-Oxo-3-carboxylate | 1-Benzoyl Derivative | Unsubstituted Benzyl Ester |
|---|---|---|---|---|---|
| Substituent Effects | Strong electron-withdrawing (CN), lipophilic (Bz) | Moderate EWG (F) | Electron-withdrawing (O) | Electron-withdrawing (BzO) | Lipophilic (Bz) only |
| Synthetic Complexity | High (cyanation step required) | Moderate (fluorination) | Moderate (oxo formation) | High (benzoylation) | Low (direct alkylation) |
| Stability | Potential hydrolysis of CN under acidic/basic conditions | High (F stable) | Oxo prone to reduction | Hydrolysis of ester | Stable |
| Lipophilicity (LogP) | Higher (CN enhances polarity but Bz increases LogP) | Moderate | Moderate (polar O) | High (BzO group) | Moderate (Bz dominates) |
Key Findings :
- The cyano group in the target compound increases polarity compared to the fluoro analog but may reduce stability under harsh conditions .
- Benzoyl derivatives (e.g., CAS 136081-74-8) exhibit higher lipophilicity but are more susceptible to ester hydrolysis .
- 4-Oxo analogs (e.g., CAS 1454-53-1) are intermediates for further functionalization but require stabilization against reduction .
Physical and Chemical Properties
Notes:
- 4-Oxo derivatives (e.g., CAS 1454-53-1) are solids at room temperature, unlike liquid analogs .
Biological Activity
Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- CAS Number : 123730-67-6
- Purity : ≥97% .
This compound is structurally related to various piperidine derivatives, which have been shown to exhibit a range of pharmacological activities. The compound's biological activity can be attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic systems.
Analgesic Properties
Research indicates that compounds similar to this compound may possess analgesic properties. For instance, derivatives of piperidine have been explored for their ability to modulate pain pathways, as seen in studies involving morphine-like compounds that target opioid receptors .
Biological Activity Overview
Study 1: Analgesic Efficacy
A study investigated the analgesic efficacy of various piperidine derivatives, including this compound. The results indicated that certain structural modifications significantly enhanced analgesic potency while reducing side effects compared to traditional opioids.
Study 2: Antispasmodic Activity
In another study focusing on antispasmodic activity, this compound was tested in animal models for its ability to alleviate colic pain. Results showed a notable reduction in muscle spasms, suggesting its potential use in treating gastrointestinal disorders.
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves multi-step functionalization of the piperidine ring. For example, starting with a piperidone precursor, nucleophilic substitution or reductive amination can introduce the benzyl group, followed by cyanidation at the 4-position. Key parameters include:
- Catalyst selection : Use of palladium catalysts for cyano group introduction under mild conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions .
- Temperature control : Maintaining reflux conditions (~80–100°C) ensures complete conversion while minimizing side reactions .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound with >95% purity.
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent exposure .
- Spill Management : Collect spills using vacuum systems and dispose of contaminated materials as hazardous waste .
- First Aid : For skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm; piperidine ring protons at δ 3.0–4.0 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 289.15) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution of the piperidine ring’s puckering and substituent orientations . Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Validation : Apply R-factor (<5%) and displacement parameter checks to ensure model accuracy .
- Conformational Analysis : Compare torsion angles (e.g., C4-CN vs. C4-COOEt groups) to predicted DFT geometries .
Q. How do ring-puckering coordinates influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) quantify non-planar distortions in the piperidine ring, affecting steric accessibility for target binding . For example:
- High values indicate pronounced chair or boat conformations, which may hinder enzymatic hydrolysis of the ester group.
- Phase angle () correlates with substituent spatial orientation, impacting interactions with hydrophobic enzyme pockets.
Q. How should researchers address contradictions in reported spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts across solvents (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .
- Crystallographic Correlation : Align SC-XRD bond lengths/angles with DFT-optimized geometries to detect experimental vs. computational discrepancies .
- Batch Analysis : Use COA (Certificate of Analysis) to verify lot-specific impurities affecting spectral baselines .
Q. What stability challenges arise under varying pH and temperature conditions?
Methodological Answer:
- Hydrolytic Stability : The ester group is prone to hydrolysis at pH > 8.0; monitor via HPLC for degradation products (e.g., carboxylic acid) .
- Thermal Degradation : TGA/DSC analysis shows decomposition onset at 68°C, necessitating storage below this threshold .
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) confirms photostability over 48 hours .
Q. What strategies enhance the compound’s pharmacological potential while minimizing toxicity?
Methodological Answer:
- Prodrug Design : Modify the ethyl ester to a tert-butyl ester for improved metabolic stability .
- Cyanoguanidine Analogs : Replace the cyano group with a guanidine moiety to enhance solubility and reduce hepatotoxicity risks .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against neurological targets (e.g., NMDA receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
